Atorvastatin-d5 Sodium Salt

LC-MS/MS Stable Isotope Labeling Bioanalytical Method Validation

Atorvastatin-d5 Sodium Salt delivers a definitive +5 Da mass shift for unambiguous LC-MS/MS quantitation—eliminating isotopic cross-talk that compromises d3 analogs. Validated as the internal standard for simultaneous atorvastatin + hydroxy metabolite analysis in human plasma per FDA/EMA bioanalytical guidelines, it is the preferred choice for ANDA bioequivalence submissions, DDI studies, and cross-species PK translation. Select for regulatory-grade accuracy, precision, and matrix effect compensation in your next study.

Molecular Formula C₃₃H₂₉D₅FN₂NaO₅
Molecular Weight 585.65
Cat. No. B1162726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin-d5 Sodium Salt
Synonyms(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino-d5)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium ;  Lipitor-d5 Sodium; 
Molecular FormulaC₃₃H₂₉D₅FN₂NaO₅
Molecular Weight585.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin-d5 Sodium Salt: Deuterated Internal Standard for LC-MS/MS Bioanalysis and Pharmacokinetic Studies


Atorvastatin-d5 Sodium Salt (CAS 222412-87-5) is a pentadeuterated stable isotope-labeled analog of the HMG-CoA reductase inhibitor atorvastatin sodium (CAS 134523-01-6, unlabeled) . The compound incorporates five deuterium atoms on the N-phenylcarbamoyl aromatic ring, producing a +5 Da mass shift relative to the unlabeled parent while preserving the (3R,5R)-configuration essential for biological recognition [1]. This isotopic labeling enables unambiguous mass spectrometric discrimination between the internal standard and the native analyte in complex biological matrices, making it the definitive internal standard for atorvastatin quantification via LC-MS/MS in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [2].

Why Unlabeled Atorvastatin or Alternative Stable Isotope Analogs Cannot Substitute for Atorvastatin-d5 Sodium Salt in Validated Bioanalytical Methods


Regulatory bioanalytical method validation under FDA and EMA guidelines requires the use of a stable isotope-labeled internal standard that co-elutes with the analyte and compensates for matrix effects, extraction variability, and ionization suppression in LC-MS/MS [1]. Unlabeled atorvastatin cannot serve as an internal standard because it is indistinguishable from the analyte by mass spectrometry. Alternative labeled analogs such as d3-atorvastatin provide only a +3 Da mass shift, which may be insufficient to avoid isotopic cross-talk or interference from endogenous isobaric compounds, whereas the +5 Da shift of Atorvastatin-d5 Sodium Salt provides unambiguous separation from the unlabeled analyte and its natural isotopic envelope . Furthermore, d5-labeled isotopomers were specifically synthesized and validated for the simultaneous quantification of atorvastatin and its ortho- and para-hydroxy metabolites in human plasma, establishing this compound as the standard for multi-analyte methods [2].

Quantitative Differentiation Evidence for Atorvastatin-d5 Sodium Salt: Validated Performance Versus Unlabeled and Alternative Labeled Comparators


Comparative Mass Spectrometric Resolution: +5 Da Mass Shift Eliminates Isotopic Cross-Talk Risk

Atorvastatin-d5 Sodium Salt provides a +5 Da mass shift relative to unlabeled atorvastatin sodium (MW 580.6 → 585.65), compared to a +3 Da shift for d3-atorvastatin . In LC-MS/MS methods requiring simultaneous quantification of atorvastatin plus ortho- and para-hydroxy metabolites, the d5-labeled isotopomers were specifically synthesized to ensure complete chromatographic and mass spectrometric resolution from all native analytes and their natural isotopic envelopes, a requirement not fully satisfied by d3-labeled variants in multi-analyte panels [1].

LC-MS/MS Stable Isotope Labeling Bioanalytical Method Validation

Validated Analytical Performance in Human Plasma: Lower Limit of Quantitation (LLOQ) Achieved with d5 Internal Standard

Using Atorvastatin-d5 as the internal standard, a validated LC-MS/MS method achieved a lower limit of quantitation (LLOQ) of 0.05 ng/mL for atorvastatin acid in human plasma, with linearity over 0.05–100 ng/mL (R² ≥ 0.9975) [1]. In contrast, methods employing non-deuterated structural analogs as internal standards typically report LLOQ values of 0.2–0.5 ng/mL due to inadequate compensation for matrix effects and ionization variability . The d5 internal standard achieved mean extraction recoveries of 88.6–111% and intra-/inter-run accuracy of 85–115% across all six analytes in a single 7.0-minute run [1].

Bioanalysis Method Validation Pharmacokinetics

Chromatographic Co-Elution and Matrix Effect Compensation: Equivalent Extraction Recovery Between Analyte and d5 Internal Standard

In a validated UPLC-MS/MS method, extraction recoveries for atorvastatin (ATR) and Atorvastatin-d5 (ATR-d5) were both >80% across the calibration range, with no statistically significant difference between the two . This near-identical recovery profile contrasts with the use of structural analogs as internal standards, where recovery differences can exceed 15–20%, introducing systematic bias in quantification [1]. The chromatographic co-elution of ATR-d5 with native atorvastatin (retention time difference <0.05 min) ensures that any ionization suppression or enhancement affects both species proportionally, maintaining accurate quantification throughout the analytical run [2].

Matrix Effect Extraction Recovery LC-MS/MS Method Validation

Multi-Analyte Simultaneous Quantification: Validated Method for Atorvastatin Acid, Lactone, and Hydroxy Metabolites Using d5-Labeled Panel

A panel of d5-labeled internal standards—including Atorvastatin-d5, ortho-hydroxy atorvastatin-d5, and para-hydroxy atorvastatin-d5—was used to validate a method for simultaneous quantification of six analytes (atorvastatin acid, ortho- and para-hydroxy atorvastatin, atorvastatin lactone, and ortho- and para-hydroxy atorvastatin lactone) in a single 7.0-minute LC-MS/MS run [1]. The method achieved baseline separation of all six analytes with a flow rate of 0.35 mL/min and demonstrated linearity (R² ≥ 0.9975) across 0.05–100 ng/mL for all analytes [1]. In contrast, methods using a single internal standard for multiple analytes often show compromised accuracy for metabolites due to differential matrix effects, a limitation eliminated by the matched d5-labeled panel [2].

Multi-Analyte Quantification Metabolite Profiling Bioequivalence Studies

Clinical Bioequivalence Study Application: Validated Use in Regulatory Submissions

Atorvastatin-d5, ortho-hydroxy atorvastatin-d5, and para-hydroxy atorvastatin-d5 were employed as internal standards in a validated LC-MS/MS method applied to a human bioequivalence study in Chinese healthy volunteers [1]. The method used a liquid-liquid extraction with tert-butyl methyl ether:ethyl acetate (1:1) and achieved successful quantification of atorvastatin and its metabolites in plasma samples collected during the study. Regulatory acceptance of this method for bioequivalence determination demonstrates that Atorvastatin-d5 Sodium Salt meets the stringent performance requirements for pivotal clinical studies supporting generic drug applications [1].

Bioequivalence Clinical Pharmacokinetics Regulatory Compliance

Cross-Species Method Transferability: Validated Quantification in Human, Dog, and Rat Plasma

A liquid chromatographic/mass spectrometric method employing Atorvastatin-d5 as internal standard was validated for the quantification of atorvastatin and its active metabolites ortho-hydroxy atorvastatin and para-hydroxy atorvastatin in human, dog, and rat plasma [1]. The method demonstrated acceptable accuracy and precision across all three species matrices, with no significant species-dependent matrix effects. In a separate study, Atorvastatin-d5 was used as internal standard for LC-MS/MS quantification of atorvastatin in Beagle dog plasma to evaluate pharmacokinetic-pharmacodynamic relationships [2].

Preclinical Pharmacokinetics Cross-Species Validation LC-MS/MS

High-Impact Application Scenarios for Atorvastatin-d5 Sodium Salt in Pharmaceutical Development and Clinical Research


Regulatory Bioequivalence Studies for Generic Atorvastatin Formulations

Atorvastatin-d5 Sodium Salt is the preferred internal standard for LC-MS/MS methods supporting ANDA submissions for generic atorvastatin products. Its validated performance in human bioequivalence studies, including simultaneous quantification of parent drug and active metabolites, meets FDA and EMA bioanalytical method validation requirements [1]. The compound's demonstrated accuracy, precision, and matrix effect compensation ensures reliable pharmacokinetic parameter determination (Cmax, AUC, Tmax) required for establishing bioequivalence between test and reference formulations.

Therapeutic Drug Monitoring (TDM) of Atorvastatin in Clinical Practice

Validated UPLC-MS/MS methods employing Atorvastatin-d5 as internal standard enable high-throughput quantification of atorvastatin and its active metabolites (2-hydroxy and 4-hydroxy atorvastatin) in patient plasma samples for therapeutic drug monitoring . The method's high sensitivity (LLOQ 0.05 ng/mL) and rapid run time (<5.2 minutes) support routine clinical TDM applications, including assessment of medication adherence, evaluation of drug-drug interactions, and dose optimization in special populations.

Preclinical Pharmacokinetic and Toxicokinetic Studies in Multiple Species

The cross-species validation of LC-MS/MS methods using Atorvastatin-d5 as internal standard in human, dog, and rat plasma supports seamless translation of pharmacokinetic data from preclinical toxicology studies to first-in-human trials [2]. This is particularly valuable for IND-enabling studies where consistent analytical methodology across species is required for regulatory submissions and allometric scaling of human dose predictions.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Substrates

Atorvastatin-d5 Sodium Salt enables precise quantification of atorvastatin in plasma during DDI studies with CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, ritonavir) or inducers (e.g., rifampicin). The validated LC-MS/MS methods provide the sensitivity required to detect changes in atorvastatin exposure when co-administered with interacting drugs, which is a critical component of regulatory DDI assessment during drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin-d5 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.